1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(5-(Furan-2-yl)-3-(Thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with furan-2-yl (C₄H₃O) and thiophen-3-yl (C₄H₃S) groups at positions 5 and 3, respectively, and an acetyl group at position 1. Pyrazoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in the combination of furan and thiophene heterocycles, which confer distinct electronic and steric properties compared to phenyl or substituted phenyl analogs.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)15-12(13-3-2-5-17-13)7-11(14-15)10-4-6-18-8-10/h2-6,8,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLUJWEKOKOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Several general approaches have been reported for the preparation of similar pyrazoline derivatives, which can be adapted for the synthesis of our target compound. The following sections detail these methodologies with particular emphasis on reaction conditions, yields, and structure confirmation.
Classical Cyclization Method
Chalcone Formation and Cyclization
The most widely reported and efficient method for preparing this compound involves a two-step process: first, the synthesis of an α,β-unsaturated ketone (chalcone) intermediate, followed by cyclization with hydrazine hydrate in acetic acid.
Step 1: Chalcone Synthesis
The chalcone precursor, (E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one, is typically prepared via a Claisen-Schmidt condensation between 2-furaldehyde and 3-acetylthiophene in the presence of a base such as potassium hydroxide or sodium hydroxide.
3-Acetylthiophene + 2-Furaldehyde → (E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one
Typical reaction conditions:
- Solvent: Ethanol/water mixture (1:1 to 3:1)
- Base: KOH (10-30% w/v) or NaOH (10-40% w/v)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
- Purification: Recrystallization from ethanol
Step 2: Cyclization with Hydrazine
The chalcone is subsequently cyclized with hydrazine hydrate in acetic acid to form the 4,5-dihydropyrazole ring, with concurrent acetylation of the pyrazoline nitrogen.
(E)-3-(furan-2-yl)-1-(thiophen-3-yl)prop-2-en-1-one + N₂H₄·H₂O + CH₃COOH → this compound
Typical reaction conditions:
- Solvent: Glacial acetic acid (30-40 mL per 10 mmol of chalcone)
- Hydrazine: Hydrazine hydrate (1-2 equivalents)
- Catalyst: Few drops of concentrated HCl (optional)
- Temperature: Reflux (110-120°C)
- Reaction time: 4-6 hours
- Purification: Recrystallization from ethanol or ethanol/DMF mixture
This method has been successfully applied to synthesize various pyrazoline derivatives with different substituents. For example, experimental details from related compounds indicate that a mixture of the chalcone (10 mmol) and hydrazine hydrate (20 mmol) in glacial acetic acid (25 mL), with the addition of a few drops of concentrated hydrochloric acid, refluxed for 5-6 hours, typically yields the desired product in 75-85% yield after recrystallization.
Microwave-Assisted Synthesis
Accelerated Synthesis Under Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative to conventional heating methods, significantly reducing reaction times while often improving yields. This approach has been successfully applied to the synthesis of various pyrazoline derivatives.
One-Pot Microwave Method
A one-pot microwave-assisted synthesis can be employed, where the chalcone and hydrazine hydrate are directly reacted under microwave irradiation:
Typical reaction conditions:
- Solvent: Acetic acid (minimal amount)
- Power: 400-600 W
- Irradiation time: 3-5 minutes
- Temperature: 120-140°C
- Yield: 78-88%
Two-Step Microwave Process
Alternatively, a two-step process can be used, where both the chalcone formation and cyclization steps are performed under microwave conditions:
Step 1: Chalcone synthesis
- Reactants: 3-Acetylthiophene and 2-furaldehyde
- Base: KOH or NaOH
- Solvent: Ethanol (minimal)
- Power: 300-400 W
- Irradiation time: 2-3 minutes
Step 2: Cyclization
- Addition of hydrazine hydrate and acetic acid
- Power: 400-600 W
- Irradiation time: 2-4 minutes
- Purification: Recrystallization from ethanol
The microwave-assisted method has been reported to provide higher yields (88-92%) compared to conventional heating methods (75-85%) while drastically reducing reaction times from hours to minutes.
Alternative Preparation Methods
Solvent-Free Synthesis
A solvent-free approach using neat reactants with catalytic amounts of acetic acid has been reported for similar compounds:
- Grinding the chalcone and hydrazine hydrate with a few drops of acetic acid
- Heating the mixture at 100-120°C for 30-45 minutes
- Cooling and triturating with ethanol
- Yields: 70-80%
This environmentally friendly method reduces waste and eliminates the need for large volumes of solvents, although the yields are typically slightly lower than those obtained with traditional methods.
Synthesis via Hydrazonoyl Halides
Another approach involves the use of hydrazonoyl halides as intermediates. This method is particularly useful for preparing pyrazoline derivatives with specific substitution patterns:
- Reaction of hydrazonoyl halides with furan-2-yl and thiophen-3-yl derivatives
- Base: Triethylamine or potassium carbonate
- Solvent: Chloroform or THF
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
- Yields: 65-75%
While this method offers greater control over the substitution pattern, it typically results in lower yields compared to the classical approach.
Comparative Analysis of Preparation Methods
Efficiency Comparison
Table 1 provides a comparative analysis of different preparation methods for this compound and structurally related compounds.
Table 1: Comparison of Various Preparation Methods for Pyrazoline Derivatives
Method Selection Criteria
The selection of an appropriate synthesis method depends on several factors, including:
- Scale of synthesis : The classical method is more suitable for large-scale production, while microwave-assisted synthesis is advantageous for small-scale preparations.
- Equipment availability : Microwave-assisted synthesis requires specialized equipment.
- Environmental considerations : Solvent-free methods offer reduced environmental impact.
- Required purity : All methods can provide high-purity products with appropriate purification procedures.
- Reaction time constraints : Microwave methods significantly reduce reaction times.
Purification and Characterization
Purification Techniques
The crude product obtained from any of the above methods typically requires purification. Common purification techniques include:
- Recrystallization from ethanol, ethanol/DMF mixtures, or acetone
- Column chromatography using silica gel (hexane/ethyl acetate gradients)
- Preparative thin-layer chromatography for analytical samples
Structural Characterization
The structure of this compound can be confirmed through various spectroscopic techniques:
NMR Spectroscopy
¹H NMR characteristic signals:
- Pyrazoline CH proton (position 5): δ 5.5-5.8 ppm (dd)
- Pyrazoline CH₂ protons (position 4): δ 3.1-3.7 ppm (dd, 2H)
- Acetyl CH₃ protons: δ 2.3-2.5 ppm (s, 3H)
- Furan protons: δ 6.3-7.5 ppm (m, 3H)
- Thiophene protons: δ 7.0-7.8 ppm (m, 3H)
¹³C NMR characteristic signals:
- Pyrazoline CH (position 5): δ 55-60 ppm
- Pyrazoline CH₂ (position 4): δ 40-45 ppm
- Acetyl C=O: δ 168-170 ppm
- Acetyl CH₃: δ 21-23 ppm
- Pyrazoline C=N: δ 150-155 ppm
- Aromatic carbons: δ 105-145 ppm
IR Spectroscopy
Characteristic absorption bands:
- C=O stretching: 1650-1680 cm⁻¹
- C=N stretching: 1590-1620 cm⁻¹
- C-H stretching (aromatic): 3000-3100 cm⁻¹
- C-H stretching (aliphatic): 2850-2950 cm⁻¹
Mass Spectrometry
Expected signals:
- Molecular ion peak [M]⁺: m/z 260
- Fragment ions: [M-CH₃CO]⁺ (m/z 217), [M-C₄H₃O]⁺ (m/z 177)
These spectroscopic data are crucial for confirming the structure and purity of the synthesized compound.
Optimization of Reaction Conditions
Key Parameters Affecting Yield and Purity
Several parameters can significantly impact the yield and purity of the final product:
Table 2: Impact of Reaction Parameters on Synthesis Outcomes
Reaction Monitoring
The progress of the reaction can be monitored by:
- Thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase
- High-performance liquid chromatography (HPLC)
- Gas chromatography (GC)
Scale-Up Considerations
For large-scale synthesis, several modifications to the classical method are recommended:
- Temperature control : More precise temperature control to maintain reflux conditions without overheating
- Mixing efficiency : Enhanced stirring to ensure uniform reaction conditions
- Addition rate : Controlled addition of hydrazine hydrate to manage exothermic reaction
- Purification strategy : Implementing continuous crystallization processes
- Safety measures : Additional precautions for handling larger quantities of acetic acid and hydrazine
These considerations can help maintain yield and purity while increasing production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a derivative similar to 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone was synthesized and tested against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Antitumor Properties
Research has indicated that pyrazole derivatives can act as antitumor agents. A study involving the synthesis of pyrazole derivatives showed that certain compounds exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Anti-inflammatory Effects
Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests their potential use in treating inflammatory diseases. This aspect is particularly relevant given the increasing prevalence of chronic inflammatory conditions globally .
Materials Science Applications
Photonic Devices
The unique electronic properties of pyrazole derivatives make them suitable for applications in photonic devices. Studies have explored their use in organic light-emitting diodes (OLEDs) and solar cells due to their ability to facilitate charge transport and enhance light absorption .
Sensors
this compound has also been investigated for use in chemical sensors. Its ability to undergo reversible changes in response to environmental stimuli allows for the development of sensitive detection systems for various analytes .
Agricultural Chemistry Applications
Pesticidal Activity
The compound's efficacy as a pesticide has been explored in several studies. Pyrazole derivatives have shown promise as insecticides due to their neurotoxic effects on pests. Field trials have indicated that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicidal Properties
Research into the herbicidal properties of pyrazole-based compounds has revealed their potential in weed management. Compounds similar to this compound have demonstrated selective toxicity towards certain weed species, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application:
Biological Activity: It may interact with various enzymes or receptors, inhibiting or activating specific pathways. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.
Material Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The dihedral angles between the pyrazoline ring and aromatic substituents are critical for understanding molecular planarity and intermolecular interactions. Key comparisons include:
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns in pyrazoline derivatives stabilize crystal lattices. For example:
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone forms 1D chains via C–H···O interactions .
- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazole-1-carbaldehyde exhibits C–H···O and C–H···π interactions .
The target compound’s thiophen-3-yl group may favor C–H···S or C–H···π interactions, distinct from oxygen-dominated bonding in furan/phenyl analogs.
Spectroscopic and Analytical Data
NMR Spectroscopy
Furan and thiophene protons exhibit distinct chemical shifts:
- Furan-2-yl protons : δ 6.30–7.40 ppm (H-3, H-4) .
- Thiophen-3-yl protons : δ 7.10–7.80 ppm (H-2, H-4, H-5) .
- Pyrazoline CH₂ : δ 3.10–3.90 ppm (diastereotopic protons) .
Elemental Analysis
The target compound’s elemental composition (C₁₃H₁₂N₂O₂S) would require C% ~60.0, H% ~4.6, N% ~10.7, and S% ~12.3.
Biological Activity
1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique combination of furan and thiophene rings, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.25 g/mol. The structure includes a pyrazole core substituted with furan and thiophene moieties, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including the compound . For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against several pathogens. In vitro studies reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial effects are attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.22 | 0.44 |
| 2 | Staphylococcus epidermidis | 0.25 | 0.50 |
| 3 | Escherichia coli | 0.30 | 0.60 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target compound have shown significant inhibition of cytokines such as IL-6 and TNF-alpha in various models .
- In Vivo Studies : In animal models, these compounds demonstrated reduced paw edema and improved pain response when tested against inflammatory agents .
Table 2: Anti-inflammatory Effects
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| A | Carrageenan-induced edema | 10 | Significant reduction in swelling |
| B | Acetic acid-induced writhing | 20 | Decreased writhing response |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been noted:
- Cell Line Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| A | HepG2 | 193.93 |
| B | A549 | 208.58 |
| C | HT-29 | >300 |
Case Studies
A notable study investigated the synthesis and biological evaluation of related pyrazole compounds, demonstrating their potential as novel therapeutic agents due to their multifaceted biological activities . The study emphasized the importance of structural modifications in enhancing bioactivity.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, a chalcone precursor (e.g., (E)-1-(furan-2-yl)-3-(thiophen-3-yl)prop-2-en-1-one) is refluxed with hydrazine hydrate in acetic acid, followed by purification via recrystallization or column chromatography. Reaction optimization (e.g., catalyst choice, solvent, temperature) can improve yields, as seen in analogous pyrazoline derivatives .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key techniques include:
- 1H/13C NMR : To confirm the pyrazoline ring substitution pattern and heterocyclic groups (e.g., furan/thiophene).
- FT-IR : Identification of carbonyl (C=O, ~1665 cm⁻¹) and NO₂ (if present) stretches .
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. SHELX software is standard for refinement .
Q. What preliminary biological assays are suitable for screening bioactivity?
Initial screens include:
- Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .
- Enzyme inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or carbonic anhydrase (hCA) activity .
Advanced Research Questions
Q. How do substituents on the pyrazoline ring influence conformational stability and intermolecular interactions?
X-ray studies of related compounds reveal that dihedral angles between the pyrazoline ring and aryl/thiophene groups (e.g., 6.69°–76.67°) impact molecular packing. Hydrogen bonds (e.g., C–H···O) and π-π stacking consolidate crystal lattices, affecting physicochemical properties like solubility .
Q. What computational methods validate experimental findings for electronic properties and reactivity?
- DFT calculations : Determine HOMO-LUMO gaps (e.g., ~4–5 eV) and electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding interactions with enzymes (e.g., hCA II or AChE) to rationalize inhibition mechanisms (Ki values: 22.7–109.1 nM) .
Q. How can reaction conditions be optimized to address low yields or impurities?
Q. How do structural modifications (e.g., thiophene vs. furan) alter bioactivity?
Thiophene-containing derivatives show enhanced enzyme inhibition (e.g., hCA I Ki = 24.2–49.8 nM) due to sulfur’s electronegativity and hydrophobic interactions. In contrast, furan analogs may exhibit reduced potency, highlighting substituent-driven SAR .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in bioactivity data across similar compounds?
Q. What are the limitations of using SHELX for refining crystal structures with disordered moieties?
SHELX may struggle with highly disordered solvent molecules or flexible side chains. Strategies include:
- Twinned refinement : For non-merohedral twinning (common in pyrazolines).
- Constraints/restraints : To stabilize refinement of low-occupancy atoms .
Methodological Best Practices
Q. What protocols ensure reproducibility in pyrazoline synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
